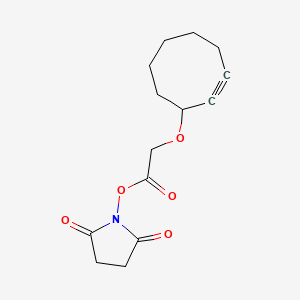

![molecular formula C11H8BrN3O2 B1475080 Ethyl 6-bromo-3-cyanoimidazo[1,2-a]pyridine-8-carboxylate CAS No. 2202830-01-9](/img/structure/B1475080.png)

Ethyl 6-bromo-3-cyanoimidazo[1,2-a]pyridine-8-carboxylate

Übersicht

Beschreibung

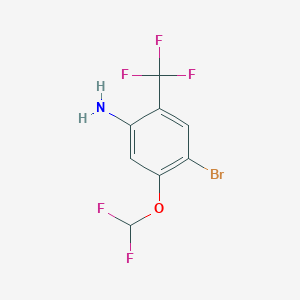

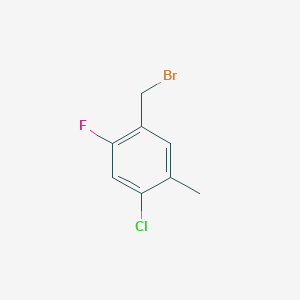

Ethyl 6-bromo-3-cyanoimidazo[1,2-a]pyridine-8-carboxylate is a chemical compound with the molecular formula C11H8BrN3O2 . It is part of a class of compounds known as imidazopyridines, which are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .

Synthesis Analysis

The synthesis of imidazopyridines, including this compound, has been a topic of interest in recent years. Various strategies have been employed for the synthesis of this scaffold, including condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of an imidazo[1,2-a]pyridine ring, a cyano group at the 3-position, a bromo group at the 6-position, and an ethyl carboxylate group at the 8-position .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

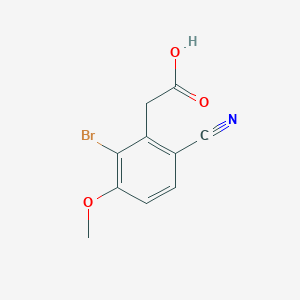

This compound serves as a precursor in the synthesis of a variety of heterocyclic compounds, demonstrating its utility in creating biologically active molecules. For instance, derivatives of ethyl 6-bromo-3-cyanoimidazo[1,2-a]pyridine-8-carboxylate have been synthesized and evaluated for their anti-hepatitis B virus activity, showing promising results with several compounds exhibiting high effectiveness in inhibiting the replication of HBV DNA (Chen et al., 2011). This highlights the potential of this compound derivatives in antiviral research.

Chemical Transformations and New Compounds

Additionally, the compound has been utilized in chemical reactions to generate new classes of compounds. Research demonstrates the transformation of similar structures into diverse heterocyclic compounds, indicating the broad applicability of this compound in synthetic organic chemistry. These transformations often lead to molecules with potential for further biological investigation or material application (Harb et al., 1989).

Safety and Hazards

The safety data for Ethyl 6-bromo-3-cyanoimidazo[1,2-a]pyridine-8-carboxylate indicates that it may be harmful if swallowed and causes serious eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Zukünftige Richtungen

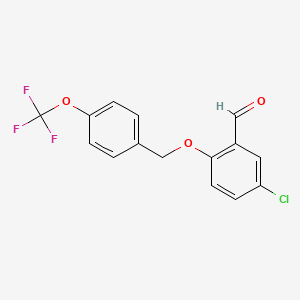

The future directions for research on Ethyl 6-bromo-3-cyanoimidazo[1,2-a]pyridine-8-carboxylate and related compounds are likely to involve further exploration of their medicinal chemistry applications. Given the wide range of biological activities associated with imidazopyridines, these compounds may have potential as therapeutic agents in a variety of disease contexts .

Eigenschaften

IUPAC Name |

ethyl 6-bromo-3-cyanoimidazo[1,2-a]pyridine-8-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrN3O2/c1-2-17-11(16)9-3-7(12)6-15-8(4-13)5-14-10(9)15/h3,5-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YECOIVMHTYPEIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CN2C1=NC=C2C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

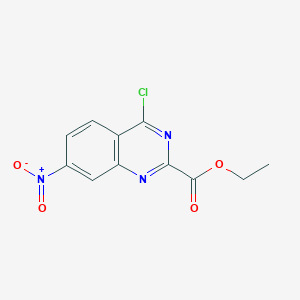

Retrosynthesis Analysis

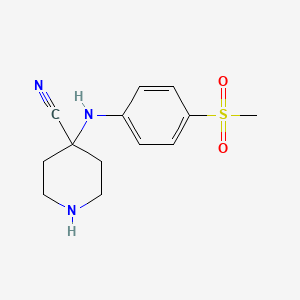

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

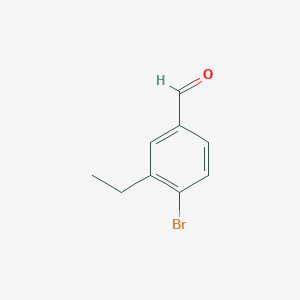

![Ethyl 3-cyanoimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1475005.png)

amino]propan-1-ol](/img/structure/B1475013.png)

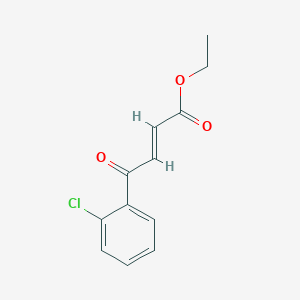

![6-Chloro-3-iodo-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1475017.png)

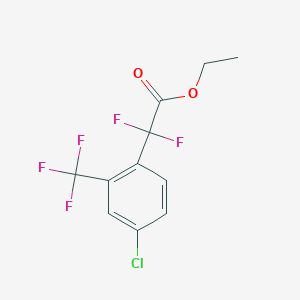

![5-(Methylthio)-3-(4-nitrophenyl)isothiazolo[4,5-d]pyrimidine](/img/structure/B1475020.png)